PC Methyltetrazine-PEG4-NHS carbonate ester is a specialized linker used in biochemical and pharmaceutical research, particularly for bio-conjugation applications. This compound features a photocleavable N-Hydroxysuccinimide (NHS) carbonate ester and a methyltetrazine moiety connected via a polyethylene glycol (PEG) chain. The ability to undergo selective reactions with primary amines makes this compound versatile for various applications in drug delivery and molecular biology.
The compound is commercially available from several suppliers, including Creative Biolabs, AxisPharm, and MedChemExpress, each providing detailed product descriptions and specifications. The CAS number for PC Methyltetrazine-PEG4-NHS carbonate ester is 2055736-28-0, indicating its unique chemical identity.
PC Methyltetrazine-PEG4-NHS carbonate ester is classified as a photo-cleavable reagent and a bioorthogonal linker. It falls under the category of bioconjugates due to its ability to facilitate the attachment of various biomolecules through covalent bonding.
The synthesis of PC Methyltetrazine-PEG4-NHS carbonate ester typically involves the reaction of methyltetrazine with an NHS carbonate in the presence of a PEG chain. The process can be carried out under mild conditions to ensure high yield and purity.
PC Methyltetrazine-PEG4-NHS carbonate ester has a complex structure characterized by:
PC Methyltetrazine-PEG4-NHS carbonate ester primarily participates in bioconjugation reactions involving primary amines. The NHS group reacts with the amine to form a stable carbamate linkage.
The mechanism of action involves the selective reaction of the NHS group with primary amines on target biomolecules, forming covalent bonds that stabilize the conjugate. Upon exposure to light, the photocleavable moiety releases the attached biomolecule, allowing for controlled release in therapeutic applications.
PC Methyltetrazine-PEG4-NHS carbonate ester has several significant applications in scientific research:
The synthesis of PC Methyltetrazine-PEG4-NHS carbonate ester (CAS: 2055736-28-0) employs a modular, stepwise approach to integrate its four functional components: the photocleavable (PC) nitroveratryl group, methyltetrazine bioorthogonal handle, tetraethylene glycol (PEG4) spacer, and N-hydroxysuccinimide (NHS) ester. The primary strategy involves carbodiimide-mediated coupling between the carboxylic acid of the photocleavable nitroveratryl carbonate and the terminal amine of the heterobifunctional methyltetrazine-PEG4-amine precursor [1] [10]. This reaction is performed under anhydrous conditions using catalysts like dimethylaminopyridine to minimize hydrolysis. Subsequent activation of the PEG terminal hydroxyl to the NHS ester utilizes N,N'-disuccinimidyl carbonate in aprotic solvents, achieving >90% functionalization efficiency when monitored by HPLC-MS [7] [10]. A critical refinement involves convergent synthesis, where the methyltetrazine and PC modules are pre-assembled separately before PEG4 tethering, reducing steric interference during cycloaddition reactions [5].
Table 1: Key Synthetic Approaches for PC Linker Integration
Method | Reaction Sequence | Yield | Purity |
---|---|---|---|
Stepwise Assembly | PC → Methyltetrazine → PEG4 → NHS activation | 65-70% | ≥95% |
Convergent Route | PC-Methyltetrazine + HO-PEG4-NHS → Conjugation | 78-82% | ≥97% |
The molecular architecture (C₃₅H₄₃N₇O₁₄, MW 785.76 Da) is engineered for precision bioconjugation and controlled release:
Table 2: Functional Roles of Molecular Components
Component | Key Property | Functional Impact |
---|---|---|
Photocleavable Group | 365 nm cleavable; quantum yield Φ = 0.18 | Spatiotemporal payload release |
Methyltetrazine | IEDDA rate constant: 1.2 × 10⁴ M⁻¹s⁻¹ | Fast, catalyst-free bioorthogonal conjugation |
PEG4 Spacer | Hydrodynamic radius: 1.8 nm | Reduces steric hindrance; enhances solubility |
NHS Ester | Reacts with primary amines (pH 7-9) | Stable amide bond formation with biomolecules |
Synthetic optimization focuses on three variables: stoichiometry, solvent selection, and reaction duration. NHS ester formation requires strict anhydrous conditions to prevent hydrolysis, achieved using dichloromethane (DCM) or dimethylformamide (DMF) with molecular sieves [7] [10]. Studies reveal DMF as superior to DMSO for tetrazine-PEG4 coupling due to reduced byproduct formation (<5% vs. 12%) [9]. Temperature control is critical: methyltetrazine reactions proceed optimally at 25°C, as elevated temperatures (>30°C) accelerate tetrazine degradation, lowering yields by 15–20% [3].
Stoichiometric ratios were refined via design-of-experiments (DoE): a 1.2:1.0 molar excess of NHS precursor relative to the PEG4-amine intermediate maximizes esterification yield (92%) while minimizing di-NHS side products [2]. Reaction monitoring via thin-layer chromatography (TLC) and LC-MS confirms completion within 4–6 hours, beyond which NHS decomposition occurs. Post-synthesis purification employs silica gel chromatography (eluent: 5–10% methanol/DCM) followed by cold ether precipitation, achieving ≥95% purity verified by reverse-phase HPLC [7] [10].
Table 3: Optimized Reaction Parameters for Synthesis
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Anhydrous DMF | 92% esterification |
Temperature | 25°C ± 2°C | Prevents tetrazine decay |
NHS:PEG4-amine ratio | 1.2:1.0 | Minimizes di-NHS byproducts |
Reaction time | 4–6 hours | Avoids NHS decomposition |
Purification | Silica chromatography | ≥95% purity |
The PEG spacer length critically influences bioconjugate performance by modulating solubility, steric accessibility, and binding kinetics. Comparative studies using PEGn linkers (n = 0, 2, 4, 11) reveal that the 4-unit PEG spacer (PEG4, ~16 ethylene oxide units) optimally balances molecular flexibility and steric shielding:
Notably, excessively long spacers (e.g., PEG11, 44 ethylene oxide units) diminish efficiency by promoting nonspecific adsorption and increasing hydrodynamic radius, which impedes tissue penetration [1] [2]. Thus, PEG4 represents a versatile compromise for most in vitro applications, while in vivo targeting may require context-specific spacer tuning.
Table 4: Impact of PEG Spacer Length on Functional Performance
Spacer Length | Solubility (mg/mL) | IEDDA Rate (M⁻¹s⁻¹) | DC Targeting Efficiency |
---|---|---|---|
PEG0 (no spacer) | <1.0 | 2.1 × 10³ | Not applicable |
PEG2 (8 EO units) | 3.5 | 8.5 × 10³ | 1.5-fold vs. non-targeted |
PEG4 (16 EO units) | >10.0 | 1.2 × 10⁴ | 3.2-fold vs. non-targeted |
PEG11 (44 EO units) | 12.0 | 9.8 × 10³ | 1.8-fold vs. non-targeted |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: